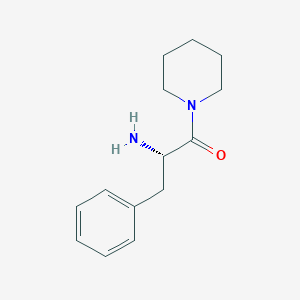

(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one

Übersicht

Beschreibung

(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one: is a compound that belongs to the class of organic compounds known as piperidines. Piperidines are heterocyclic amines with a six-membered ring containing five methylene bridges and one amine bridge. This compound is significant in various fields, including medicinal chemistry, due to its unique structural properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

N-Heterocyclization of Primary Amines with Diols: This method involves the use of a Cp*Ir complex as a catalyst to synthesize piperidines in good to excellent yields.

One-Pot Preparation via Chlorination of Amino Alcohols: This method uses SOCl₂ to chlorinate amino alcohols, avoiding the classical N-protection/O-activation/cyclization/deprotection sequence.

Microwave Irradiation: A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation in an alkaline aqueous medium.

Industrial Production Methods:

Hydrogenation of Pyridine: Industrially, piperidine is produced by the hydrogenation of pyridine over a molybdenum disulfide catalyst.

Modified Birch Reduction: Pyridine can also be reduced to piperidine via a modified Birch reduction using sodium in ethanol.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Piperidine can undergo oxidation reactions to form N-oxides.

Reduction: It can be reduced to form various substituted piperidines.

Substitution: Piperidine undergoes substitution reactions, such as the formation of N-chloropiperidine upon treatment with calcium hypochlorite.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Calcium hypochlorite, alkyl halides.

Major Products:

N-Oxides: Formed from oxidation reactions.

Substituted Piperidines: Formed from reduction and substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Building Block: Piperidine derivatives are used as building blocks in organic synthesis.

Catalysts: Used in various catalytic reactions due to their unique structural properties.

Biology:

Anticancer Agents: Piperidine derivatives have shown significant anticancer activities.

Antimicrobial Agents: Used in the development of antimicrobial drugs.

Medicine:

Analgesics: Piperidine derivatives are used in the formulation of pain-relief medications.

Antipsychotics: Utilized in the development of antipsychotic drugs.

Industry:

Pharmaceuticals: Widely used in the pharmaceutical industry for drug development.

Agrochemicals: Used in the synthesis of various agrochemicals.

Wirkmechanismus

Molecular Targets and Pathways:

Anticancer Mechanism: Piperidine derivatives regulate crucial signaling pathways such as STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK, TGF-β/SMAD, and Smac/DIABLO.

Antimicrobial Mechanism: They disrupt microbial cell membranes and inhibit essential enzymes.

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine: A five-membered ring with one nitrogen atom, used in similar applications but with different reactivity.

Piperazine: A six-membered ring with two nitrogen atoms, used in pharmaceuticals and agrochemicals.

Uniqueness:

Structural Properties: Piperidine has a unique six-membered ring structure that provides stability and reactivity, making it suitable for various applications.

Biological Activities: Piperidine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and analgesic properties.

Biologische Aktivität

(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one, also known as (S)-1-(2-amino-1-oxo-3-phenylpropyl)-piperidine, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The molecular formula of this compound is C14H20N2O, with a molar mass of 232.32 g/mol. It has a density of 1.106 g/cm³ and a boiling point of 410.8 °C at 760 mmHg . The compound exhibits various physical properties relevant to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N2O |

| Molar Mass | 232.32 g/mol |

| Density | 1.106 g/cm³ |

| Boiling Point | 410.8 °C |

| Flash Point | 202.3 °C |

Antiproliferative Effects

Research has indicated that derivatives of this compound exhibit antiproliferative properties against various cancer cell lines. A study highlighted that modifications to the compound can significantly alter its efficacy, as evidenced by changes in IC50 values (the concentration required to inhibit cell growth by 50%). For example, certain derivatives showed IC50 values as low as 0.0046 mM against specific cancer cell lines .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, influencing pathways related to cell proliferation and apoptosis. The presence of functional groups such as -OH and -C=O has been shown to enhance its interaction with target cells, facilitating entry into the cellular environment and promoting inhibitory effects on cell growth .

Study on Antitumor Activity

In a recent study focusing on the antitumor activity of this compound derivatives, researchers observed that compounds with specific substitutions exhibited enhanced antiproliferative effects against human cancer cell lines such as MDA-MB-231 and HeLa. The study concluded that the structural modifications improved biological activity by optimizing interactions with cellular membranes .

Anti-Tuberculosis Activity

Another significant aspect of the compound's biological profile is its anti-tuberculosis activity. Research indicated that some derivatives possess minimum inhibitory concentrations (MICs) ranging from 9.6 to 32.1 μg/mL against Mycobacterium tuberculosis, suggesting potential for development into therapeutic agents for tuberculosis treatment .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-phenyl-1-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c15-13(11-12-7-3-1-4-8-12)14(17)16-9-5-2-6-10-16/h1,3-4,7-8,13H,2,5-6,9-11,15H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPOHNAFLAXBCQ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239822 | |

| Record name | Piperidine, 1-(N-phenylalanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93865-37-3 | |

| Record name | Piperidine, 1-(N-phenylalanyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093865373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(N-phenylalanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.